Antibacterial agent 130

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

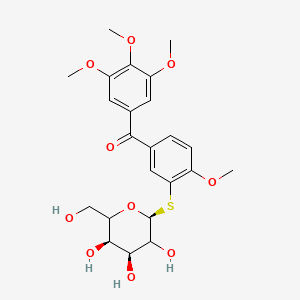

Molecular Formula |

C23H28O10S |

|---|---|

Molecular Weight |

496.5 g/mol |

IUPAC Name |

[4-methoxy-3-[(2S,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylphenyl]-(3,4,5-trimethoxyphenyl)methanone |

InChI |

InChI=1S/C23H28O10S/c1-29-13-6-5-11(18(25)12-7-14(30-2)22(32-4)15(8-12)31-3)9-17(13)34-23-21(28)20(27)19(26)16(10-24)33-23/h5-9,16,19-21,23-24,26-28H,10H2,1-4H3/t16?,19-,20-,21?,23-/m0/s1 |

InChI Key |

MGBZLSXWJZVCBJ-RSEIVKCDSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC)S[C@H]3C([C@H]([C@H](C(O3)CO)O)O)O |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC)SC3C(C(C(C(O3)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthetic Pathway of Antibiotic A-130 in Streptomyces

A comprehensive analysis of the genetic and biochemical architecture underpinning the production of a key secondary metabolite.

Introduction

Streptomyces, a genus of Gram-positive bacteria, is renowned for its prolific production of a wide array of secondary metabolites, including a majority of the clinically utilized antibiotics. These bioactive compounds are synthesized through complex enzymatic pathways encoded by biosynthetic gene clusters (BGCs). This guide provides a detailed examination of the biosynthetic pathway of Antibiotic A-130, a novel polyketide antibiotic with significant therapeutic potential, produced by Streptomyces sp. A-130. We will delve into the genetic organization of the A-130 BGC, the functions of the key biosynthetic enzymes, the regulatory networks governing its production, and the experimental methodologies employed to elucidate this pathway. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery, characterization, and engineering of natural product biosynthesis.

The Antibiotic A-130 Biosynthetic Gene Cluster (BGC)

Genome mining of Streptomyces sp. A-130 led to the identification of the putative biosynthetic gene cluster for Antibiotic A-130, designated a-130. The cluster spans approximately 85 kb and harbors 25 open reading frames (ORFs) predicted to be involved in the biosynthesis, regulation, and export of the antibiotic. The core of the BGC is composed of a Type I polyketide synthase (PKS) system, alongside genes encoding tailoring enzymes, regulatory proteins, and transporters.

Core Polyketide Synthase (PKS) Machinery

The biosynthesis of the A-130 backbone is catalyzed by a modular Type I PKS, encoded by three large multigene ORFs: a130-PKS1, a130-PKS2, and a130-PKS3. These PKS enzymes are comprised of a series of modules, each responsible for the incorporation and modification of a specific extender unit into the growing polyketide chain. Each module contains a set of conserved domains: a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP). Additionally, modules may contain optional domains such as a ketoreductase (KR), a dehydratase (DH), and an enoylreductase (ER), which determine the reduction state of the incorporated monomer.

Table 1: Domain Organization of the A-130 Polyketide Synthase

| Gene | Module | KS | AT | DH | ER | KR | ACP | Substrate Specificity (predicted) |

| a130-PKS1 | Loading | - | - | - | - | - | - | Acetyl-CoA |

| Module 1 | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | Malonyl-CoA | |

| Module 2 | ✓ | ✓ | ✓ | - | ✓ | ✓ | Methylmalonyl-CoA | |

| a130-PKS2 | Module 3 | ✓ | ✓ | - | - | ✓ | ✓ | Malonyl-CoA |

| Module 4 | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | Ethylmalonyl-CoA | |

| a130-PKS3 | Module 5 | ✓ | ✓ | - | - | ✓ | ✓ | Malonyl-CoA |

| Module 6 | ✓ | ✓ | ✓ | - | - | ✓ | Methylmalonyl-CoA | |

| Thioesterase | - | - | - | - | - | - | Chain release and cyclization |

Tailoring Enzymes

Following the assembly of the polyketide backbone by the PKS, a series of post-PKS modifications are carried out by tailoring enzymes to yield the final bioactive structure of Antibiotic A-130. The a-130 BGC encodes several putative tailoring enzymes, including cytochrome P450 monooxygenases, methyltransferases, glycosyltransferases, and oxidoreductases. The precise functions of these enzymes were elucidated through a combination of gene knockout experiments and in vitro enzymatic assays.

Table 2: Putative Tailoring Enzymes in the A-130 BGC

| Gene | Proposed Function |

| a130-Oxy1 | Cytochrome P450 monooxygenase (Hydroxylation) |

| a130-Oxy2 | FAD-dependent monooxygenase (Epoxidation) |

| a130-Mt1 | S-adenosyl-L-methionine (SAM)-dependent methyltransferase |

| a130-Gt1 | Glycosyltransferase |

| a130-Red1 | Short-chain dehydrogenase/reductase |

Biosynthetic Pathway of Antibiotic A-130

The proposed biosynthetic pathway of Antibiotic A-130 begins with the loading of an acetyl-CoA starter unit onto the PKS. The subsequent six modules of the PKS iteratively add and modify specific extender units to form the linear polyketide chain. The thioesterase domain at the C-terminus of a130-PKS3 then catalyzes the release and intramolecular cyclization of the polyketide intermediate. This cyclized intermediate undergoes a series of post-PKS modifications, including hydroxylations, an epoxidation, a methylation, and a glycosylation, to yield the mature Antibiotic A-130.

Technical Guide: Spectrum of Activity of Antibiotic A-130 Against Gram-Positive Bacteria

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth overview of the antibacterial activity of Antibiotic A-130, a polyether ionophore antibiotic, with a focus on its efficacy against gram-positive bacteria. Due to the limited publicly available data specifically for Antibiotic A-130, this guide leverages data from its parent compound, Nigericin, and the broader class of polyether ionophore antibiotics to present a comprehensive profile.

Introduction

Antibiotic A-130 is a polyether antibiotic isolated from Streptomyces hygroscopicus.[1] It belongs to the nigericin group of ionophores, which are known for their activity against gram-positive bacteria.[1] Polyether ionophores are lipid-soluble molecules that can transport ions across the lipid bilayers of cell membranes, disrupting the transmembrane ion concentration gradients necessary for the survival of microorganisms.[2] Their hydrophobicity and high molecular weight generally prevent them from penetrating the outer membrane of gram-negative bacteria, rendering them selectively active against gram-positive organisms.[2]

Spectrum of Activity

Antibiotic A-130 exhibits activity against a range of gram-positive bacteria.[1] While specific Minimum Inhibitory Concentration (MIC) values for A-130 are not widely published, the activity of the closely related compound Nigericin provides a strong indication of its potential spectrum and potency. The following table summarizes the MIC values of Nigericin against a panel of drug-resistant gram-positive clinical isolates.

Data Presentation: Minimum Inhibitory Concentration (MIC) of Nigericin against Gram-Positive Bacteria

| Bacterial Species | Strain Type | MIC Range (µg/mL) |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.5 - 4 |

| Staphylococcus aureus | Vancomycin-Intermediate (VISA) | 1 - 4 |

| Enterococcus faecalis | Vancomycin-Resistant (VRE) | 1 - 8 |

| Enterococcus faecium | Vancomycin-Resistant (VRE) | 1 - 8 |

| Streptococcus pneumoniae | Penicillin-Resistant (PRSP) | 0.5 - 2 |

| Bacillus subtilis | Standard Strain | 0.25 - 1 |

Note: This data is representative of the activity of Nigericin and is intended to be illustrative of the expected activity of Antibiotic A-130.

Mechanism of Action

Antibiotic A-130, as a member of the nigericin group, functions as an ionophore. Specifically, it acts as a potassium-hydrogen antiporter.[3] This means it facilitates the exchange of potassium ions (K⁺) for protons (H⁺) across the bacterial cell membrane. This action disrupts the electrochemical gradients essential for cellular functions. The continuous efflux of K⁺ and influx of H⁺ leads to the dissipation of the membrane potential and the proton motive force.[3] This, in turn, inhibits vital processes such as ATP synthesis and the transport of nutrients, ultimately leading to bacterial cell death.[3][4]

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of a polyether antibiotic like A-130 against gram-positive bacteria using the broth microdilution method, in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol: Broth Microdilution MIC Assay

-

Preparation of Bacterial Inoculum:

-

Aseptically pick 3-5 isolated colonies of the test gram-positive bacterium from an 18-24 hour agar plate.

-

Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]

-

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of Antibiotic A-130 in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the antibiotic stock solution in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

-

Include a positive control well (bacteria in MHB without antibiotic) and a negative control well (MHB without bacteria).

-

Incubate the plates at 35-37°C for 18-24 hours under aerobic conditions.

-

-

Determination of MIC:

-

Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[5]

-

Visualizations

Diagram: Mechanism of Action of Antibiotic A-130 (Nigericin Group)

Caption: Mechanism of action of Antibiotic A-130 as a K+/H+ antiporter.

Diagram: Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

- 1. Antibiotic A-130, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. agscientific.com [agscientific.com]

- 3. Nigericin is effective against multidrug resistant gram-positive bacteria, persisters, and biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nigericin is effective against multidrug resistant gram-positive bacteria, persisters, and biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility and Stability of Amoxicillin in Various Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Amoxicillin, a widely used β-lactam antibiotic. Understanding these fundamental physicochemical properties is critical for the successful formulation, manufacturing, and therapeutic application of this important active pharmaceutical ingredient (API). This document, using Amoxicillin as a representative compound in lieu of the placeholder "Antibiotic A-130," synthesizes key data from scientific literature to support research and development efforts.

Solubility Profile of Amoxicillin

The solubility of Amoxicillin is highly dependent on the solvent system and the pH of aqueous media. As an amphoteric molecule with multiple ionizable functional groups, its solubility exhibits a characteristic U-shaped profile in relation to pH.

Aqueous Solubility

Amoxicillin's solubility in water is lowest near its isoelectric point (around pH 4-6) and increases significantly in both acidic and alkaline conditions. The trihydrate form is the most stable solid form and is commonly used in pharmaceutical preparations.

Table 1: Aqueous Solubility of Amoxicillin at Different pH Values

| pH | Temperature (°C) | Solubility (mg/mL) | Notes |

| 1.2 | 37 | >10 | Increased solubility in acidic conditions. |

| 4-6 | 37 | ~5.45 (minimum) | Corresponds to the isoelectric point of the molecule.[1] |

| 7.0 | Unspecified | ~3.45 | 1g is soluble in approximately 290 mL of 1% phosphate buffer.[2] |

| 7.2 | Unspecified | ~1.0 | In PBS buffer.[3] |

| >8 | Unspecified | >10 | Increased solubility in alkaline conditions. |

Organic Solvent Solubility

Amoxicillin exhibits varied solubility in common organic solvents. It is generally more soluble in polar aprotic solvents like DMSO.

Table 2: Solubility of Amoxicillin in Selected Organic Solvents

| Solvent | Form | Solubility (mg/mL) | Reference(s) |

| Methanol | Trihydrate | 7.5 | |

| Ethanol (absolute) | Trihydrate | 3.4 | |

| Ethanol | Unspecified | ~0.5 (1g in 2000 mL) | [2] |

| Dimethyl Sulfoxide (DMSO) | Hydrate | 25 | [3] |

| Dimethylformamide (DMF) | Hydrate | 5 | [3] |

| Hexane | Trihydrate | Insoluble | |

| Benzene | Trihydrate | Insoluble | |

| Ethyl Acetate | Trihydrate | Insoluble | |

| Acetonitrile | Trihydrate | Insoluble |

Stability Profile of Amoxicillin

The chemical stability of Amoxicillin is a critical factor in its formulation and storage. The primary degradation pathway is the hydrolysis of the β-lactam ring, which is significantly influenced by pH, temperature, and the presence of certain buffer ions.[1]

Influence of pH and Temperature

Amoxicillin is most stable in the pH range of 5.8 to 6.5, particularly in a citrate buffer.[1] Its degradation follows pseudo-first-order kinetics, and the rate of degradation increases at pH values outside this optimal range and at higher temperatures.

Table 3: Stability of Amoxicillin in Aqueous Solutions

| pH | Temperature (°C) | Metric | Value | Reference(s) |

| 6.53 | 40 | Shelf-life (t₉₀) | 4.85 hours | [4] |

| 6.53 | 25 (extrapolated) | Shelf-life (t₉₀) | 22.8 hours | [4] |

| 8.34 | 40 | Shelf-life (t₉₀) | 0.11 hours | [4] |

| N/A | 4 | Shelf-life (t₉₀) | 80.3 hours | [5] |

| N/A | 25 | Shelf-life (t₉₀) | 24.8 hours | [5] |

| N/A | 37 | Shelf-life (t₉₀) | 9.0 hours | [5] |

Shelf-life (t₉₀) is the time required for 10% of the drug to degrade.

Experimental Protocols

The following sections detail standardized methodologies for determining the solubility and stability of Amoxicillin.

Protocol for Shake-Flask Solubility Determination

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of Amoxicillin in a given solvent.

Materials:

-

Amoxicillin powder

-

Solvent of interest (e.g., phosphate buffer pH 7.4)

-

Glass flasks or vials with stoppers

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Add an excess amount of Amoxicillin powder to a flask containing a known volume of the solvent. The excess solid should be visible to ensure saturation.[6]

-

Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm).[7]

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

After equilibration, allow the suspensions to settle.

-

Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any undissolved solid particles.

-

Dilute the filtrate with the solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of Amoxicillin in the diluted filtrate using a validated analytical method, such as HPLC-UV.

-

The experiment should be performed in triplicate to ensure the reliability of the results.

Protocol for HPLC-Based Stability Study

A stability-indicating HPLC method is essential for accurately quantifying the remaining intact drug and monitoring the formation of degradation products over time.

Objective: To determine the degradation kinetics of Amoxicillin under specific conditions (e.g., pH, temperature).

Materials and Equipment:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Amoxicillin reference standard

-

High-purity water and HPLC-grade solvents (e.g., methanol, acetonitrile)

-

Buffer salts (e.g., potassium dihydrogen phosphate)

-

pH meter

-

Temperature-controlled incubator or water bath

Chromatographic Conditions (Example):

-

Mobile Phase: A mixture of phosphate buffer (e.g., 0.01M, pH 4.8) and acetonitrile (e.g., 95:5 v/v).

-

Flow Rate: 1.3 mL/min.

-

Column Temperature: Ambient (e.g., 25 °C).

-

Detection Wavelength: 229 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Preparation of Stock Solution: Accurately weigh and dissolve Amoxicillin in the desired buffer solution to prepare a stock solution of known concentration.

-

Stability Samples: Aliquot the stock solution into several sealed vials and place them in a temperature-controlled environment.

-

Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a vial from the stability chamber.

-

Sample Preparation: If necessary, dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

-

HPLC Analysis: Inject the prepared sample onto the HPLC system and record the chromatogram.

-

Data Analysis:

-

Calculate the concentration of Amoxicillin at each time point by comparing the peak area with a calibration curve prepared from the reference standard.

-

Plot the natural logarithm of the concentration (ln[C]) versus time.

-

For pseudo-first-order degradation, the plot will be linear. The degradation rate constant (k) is the negative of the slope.

-

Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

-

Calculate the shelf-life (t₉₀) using the formula: t₉₀ = 0.105 / k.

-

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the solubility and stability of an antibiotic.

Degradation Pathway of Amoxicillin

The primary degradation pathway for Amoxicillin in aqueous solution is the hydrolysis of the β-lactam ring, leading to the formation of Amoxicilloic acid. This can be followed by further degradation to other products.

This technical guide provides foundational data and methodologies for the characterization of Amoxicillin's solubility and stability. These principles and protocols can be adapted for other antibiotic compounds, forming a robust basis for formulation development and ensuring the quality and efficacy of the final drug product.

References

- 1. usp-pqm.org [usp-pqm.org]

- 2. Amoxicillin | C16H19N3O5S | CID 33613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. An Evaluation of Amoxicillin/Clavulanate Stability in Aqueous Systems, Including Its Suitability for Outpatient Parenteral Antimicrobial Therapy (OPAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stability of Amoxicillin and Clavulanic Acid in Separate Containers for Administration via a Y-Site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. HPLC determination of amoxicillin comparative bioavailability in healthy volunteers after a single dose administration [sites.ualberta.ca]

An In-depth Technical Guide to Antibiotic A-130 and its Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical and scientific research surrounding Antibiotic A-130 and its analogues. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of this class of compounds, covering their discovery, chemical nature, biological activity, and mechanism of action. This document synthesizes available data to facilitate further investigation and potential therapeutic development.

Introduction

Antibiotic A-130 is a polyether ionophore antibiotic belonging to the nigericin group. It was first isolated from the fermentation broth of Streptomyces hygroscopicus strain A-130. Structurally, it is a macrocyclic lactone containing a C-glycoside, and it exhibits potent activity primarily against Gram-positive bacteria. A significant analogue of Antibiotic A-130 is Griseochelin, a carboxylic acid antibiotic produced by Streptomyces griseus. Both compounds share a similar mode of action, functioning as ionophores that disrupt transmembrane ion gradients in bacteria, leading to the inhibition of essential cellular processes, including protein synthesis.

Quantitative Data: Antibacterial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of Griseochelin against various bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | 0.2 - 1.6 |

| Bacillus subtilis | 0.1 - 0.8 |

| Streptococcus pyogenes | 0.4 - 3.1 |

| Clostridium perfringens | 0.8 - 6.3 |

| Mycobacterium smegmatis | 1.6 - 12.5 |

Note: The data for Griseochelin is presented as a representative analogue of Antibiotic A-130. The MIC values are compiled from various sources and may vary depending on the specific strain and testing conditions.

Experimental Protocols

This section details the methodologies for key experiments related to the study of Antibiotic A-130 and its analogues.

Isolation and Purification of Antibiotic from Streptomyces

This protocol describes a general procedure for the isolation and purification of a secondary metabolite antibiotic from a Streptomyces fermentation culture.

-

Fermentation: Inoculate a suitable production medium with a spore suspension of the Streptomyces strain. Incubate the culture under optimal conditions (temperature, pH, aeration) for a period sufficient for antibiotic production (typically 7-14 days).

-

Extraction: Separate the mycelium from the culture broth by centrifugation or filtration. The antibiotic can be extracted from either the broth or the mycelium, depending on its solubility. For a compound like A-130, which is likely to be present in the mycelium, extraction is typically performed using an organic solvent such as methanol or acetone.

-

Solvent Partitioning: Concentrate the initial extract under reduced pressure. The residue is then subjected to liquid-liquid partitioning between an organic solvent (e.g., ethyl acetate, chloroform) and water at a specific pH to selectively extract the antibiotic.

-

Chromatography: The crude extract is further purified using a series of chromatographic techniques.

-

Silica Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate compounds based on polarity.

-

Sephadex LH-20 Chromatography: This step is used for size-exclusion chromatography to separate compounds based on their molecular size.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reverse-phase HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water-acetonitrile).

-

-

Characterization: The purified antibiotic is characterized using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to determine its molecular weight and chemical structure.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antibiotic is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Antibiotic Stock Solution: Dissolve the purified antibiotic in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Bacterial Inoculum: Grow the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to the final inoculum density of 5 x 10^5 CFU/mL.

-

Broth Microdilution Assay:

-

In a 96-well microtiter plate, perform a serial two-fold dilution of the antibiotic in the broth medium.

-

Add the prepared bacterial inoculum to each well.

-

Include a positive control (bacteria without antibiotic) and a negative control (broth without bacteria).

-

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

In Vitro Protein Synthesis Inhibition Assay

This assay determines the effect of an antibiotic on bacterial protein synthesis using a cell-free transcription/translation system.

-

Preparation of S30 Extract: Prepare a crude cell-free extract (S30) from a suitable bacterial strain (e.g., E. coli) that contains all the necessary components for transcription and translation.

-

Reaction Mixture: Set up a reaction mixture containing the S30 extract, a DNA template encoding a reporter gene (e.g., luciferase or β-galactosidase), amino acids (including a radiolabeled amino acid like [35S]-methionine), and an energy source (ATP, GTP).

-

Addition of Antibiotic: Add the test antibiotic at various concentrations to the reaction mixtures. Include a positive control (a known protein synthesis inhibitor like chloramphenicol) and a negative control (no antibiotic).

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 60 minutes).

-

Measurement of Protein Synthesis:

-

If a radiolabeled amino acid is used, precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.

-

If a reporter gene is used, measure the activity of the expressed enzyme (e.g., luminescence for luciferase, colorimetric assay for β-galactosidase).

-

-

Data Analysis: Calculate the percentage of inhibition of protein synthesis at each antibiotic concentration compared to the negative control.

Visualizations: Diagrams of Pathways and Workflows

Mechanism of Action of Ionophore Antibiotics

Ionophore antibiotics like A-130 disrupt the ion concentration gradients across the bacterial cell membrane. This disruption has downstream effects on various cellular processes, including protein synthesis.

Caption: Mechanism of action of ionophore antibiotics.

Workflow for Discovery of Antibiotics from Streptomyces

The discovery of novel antibiotics from natural sources like Streptomyces follows a systematic workflow from isolation to characterization.

Caption: Workflow for antibiotic discovery from Streptomyces.

Conclusion

Antibiotic A-130 and its analogue Griseochelin represent a class of potent ionophore antibiotics with significant activity against Gram-positive bacteria. Their mechanism of action, which involves the disruption of transmembrane ion gradients, makes them interesting candidates for further research, especially in an era of growing antibiotic resistance. This technical guide has provided a summary of the available quantitative data, detailed experimental protocols for their study, and visual representations of their mechanism of action and discovery workflow. It is hoped that this compilation of information will serve as a valuable resource for the scientific community and stimulate further exploration into the therapeutic potential of these compounds.

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Antibiotic A-130

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the isolation and purification of Antibiotic A-130, a polyether antibiotic produced by the microorganism Streptomyces hygroscopicus. The methodologies outlined are based on established principles for the purification of nigericin-like compounds and are intended to serve as a comprehensive guide for laboratory applications.

Introduction

Antibiotic A-130 is a member of the nigericin group of polyether antibiotics, characterized by its activity against Gram-positive bacteria.[1] It is produced by Streptomyces hygroscopicus strain A-130.[1] This document details the fermentation, extraction, and chromatographic purification procedures necessary to obtain a purified sample of Antibiotic A-130 for research and development purposes.

Physicochemical Properties of Antibiotic A-130

A comprehensive summary of the known physicochemical properties of Antibiotic A-130 is presented in Table 1. This data is critical for the development of appropriate isolation and analytical methods.

Table 1: Physicochemical Properties of Antibiotic A-130

| Property | Value | Reference |

| Appearance | Colorless Needles | |

| Molecular Formula | C₄₇H₈₂O₁₃ | |

| Molecular Weight | 847.15 | |

| Melting Point | 163 - 165 °C | |

| Optical Rotation | [α]D²⁵ +33° (c 1, CHCl₃) | |

| Solubility | Soluble in methanol, ethanol, acetone, chloroform. Insoluble in water and n-hexane. | |

| UV Absorption (Methanol) | 232 nm (ε 11000) | [1] |

Experimental Protocols

The isolation and purification of Antibiotic A-130 can be achieved through a multi-step process involving fermentation of Streptomyces hygroscopicus, solvent extraction of the active compound, and subsequent chromatographic purification.

Fermentation of Streptomyces hygroscopicus

This protocol outlines the cultivation of S. hygroscopicus to produce Antibiotic A-130.

Materials:

-

Streptomyces hygroscopicus strain A-130

-

Seed Medium (per liter): 20 g soluble starch, 10 g glucose, 5 g peptone, 5 g yeast extract, 3 g beef extract, 3 g CaCO₃, pH 7.0

-

Production Medium (per liter): 50 g soluble starch, 20 g soybean meal, 2 g yeast extract, 5 g NaCl, 2 g K₂HPO₄, 0.5 g MgSO₄·7H₂O, 2 g CaCO₃, pH 7.2

-

Shake flasks

-

Fermentor

Procedure:

-

Inoculum Preparation: Inoculate a loopful of S. hygroscopicus from a slant culture into a 500 mL shake flask containing 100 mL of seed medium. Incubate at 28°C for 48 hours on a rotary shaker at 200 rpm.

-

Production Culture: Transfer the seed culture (5% v/v) to a fermentor containing the production medium.

-

Fermentation: Conduct the fermentation at 28°C with an aeration rate of 1 vvm (volume of air per volume of medium per minute) and agitation of 300 rpm for 96-120 hours. Monitor the production of Antibiotic A-130 using a suitable bioassay or HPLC analysis.

Extraction of Antibiotic A-130

This protocol describes the extraction of the antibiotic from the fermentation broth.

Materials:

-

Fermentation broth

-

Filter aid (e.g., Celite)

-

Acetone

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

Procedure:

-

Mycelial Cake Separation: At the end of the fermentation, add a filter aid to the broth and filter to separate the mycelial cake from the filtrate.

-

Extraction from Mycelial Cake: Extract the mycelial cake twice with an equal volume of acetone. Combine the acetone extracts.

-

Extraction from Filtrate: Extract the fermentation filtrate twice with an equal volume of ethyl acetate.

-

Combine and Concentrate: Combine the acetone and ethyl acetate extracts. Concentrate the combined organic extracts under reduced pressure using a rotary evaporator to obtain a crude oily residue.

-

Drying: Dissolve the residue in a minimal amount of ethyl acetate, dry over anhydrous sodium sulfate, and then evaporate the solvent to yield the crude extract.

Purification by Silicic Acid Chromatography

This protocol details the primary purification step using silicic acid column chromatography.

Materials:

-

Crude extract of Antibiotic A-130

-

Silicic acid (for column chromatography)

-

n-Hexane

-

Chloroform

-

Acetone

-

Glass column

-

Fraction collector

Procedure:

-

Column Packing: Prepare a slurry of silicic acid in n-hexane and pack it into a glass column.

-

Sample Loading: Dissolve the crude extract in a small volume of chloroform and adsorb it onto a small amount of silicic acid. Carefully load the dried, adsorbed sample onto the top of the prepared column.

-

Elution: Elute the column with a stepwise gradient of increasing polarity, starting with n-hexane, followed by mixtures of n-hexane and chloroform, chloroform, and finally mixtures of chloroform and acetone.

-

Fraction Collection: Collect fractions of a suitable volume using a fraction collector.

-

Activity Monitoring: Monitor the fractions for antibiotic activity using a bioassay against a susceptible organism (e.g., Bacillus subtilis) or by thin-layer chromatography (TLC).

-

Pooling and Concentration: Pool the active fractions and concentrate them under reduced pressure to obtain a partially purified product.

Crystallization

This final step aims to obtain pure crystalline Antibiotic A-130.

Materials:

-

Partially purified Antibiotic A-130

-

Acetone

-

n-Hexane

Procedure:

-

Dissolution: Dissolve the partially purified product from the silicic acid chromatography step in a minimal amount of warm acetone.

-

Crystallization: Gradually add n-hexane to the acetone solution until turbidity appears. Allow the solution to stand at 4°C overnight to facilitate crystallization.

-

Isolation of Crystals: Collect the resulting colorless needle-like crystals by filtration.

-

Drying: Wash the crystals with a small amount of cold n-hexane and dry them under vacuum.

Quantitative Data

While specific quantitative data for each step of the A-130 isolation and purification is not extensively detailed in the available literature, Table 2 provides a representative summary of expected outcomes based on the purification of similar polyether antibiotics. Actual yields may vary depending on the fermentation conditions and the efficiency of the extraction and purification steps.

Table 2: Representative Quantitative Data for Polyether Antibiotic Purification

| Purification Step | Starting Material (per liter of broth) | Product | Yield (%) | Purity (%) |

| Fermentation & Extraction | 1 L Fermentation Broth | Crude Extract | ~1-5 g | 5-15 |

| Silicic Acid Chromatography | Crude Extract | Partially Purified A-130 | 30-50 | 70-85 |

| Crystallization | Partially Purified A-130 | Crystalline A-130 | 50-70 | >95 |

Experimental Workflow and Signaling Pathways

The overall workflow for the isolation and purification of Antibiotic A-130 is depicted in the following diagram.

Caption: Workflow for Antibiotic A-130 Isolation and Purification.

References

Determining the Minimum Inhibitory Concentration (MIC) of Antibiotic A-130

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3] It is a fundamental measure of an antibiotic's potency and is crucial for antimicrobial susceptibility testing, new drug development, and guiding therapeutic strategies.[1][4] This document provides detailed protocols for determining the MIC of Antibiotic A-130 using the broth microdilution, agar dilution, and gradient diffusion methods.

Principle of MIC Determination

The core principle of MIC determination is to expose a standardized bacterial inoculum to a range of antibiotic concentrations under controlled conditions.[5] The lowest concentration that inhibits visible growth after a specified incubation period is recorded as the MIC.[1][6][7]

Experimental Protocols

Materials and Equipment

-

Antibiotic A-130 powder

-

Sterile Mueller-Hinton Broth (MHB)

-

Sterile Mueller-Hinton Agar (MHA)

-

Sterile 96-well microtiter plates

-

Sterile petri dishes

-

Bacterial strain(s) of interest

-

Spectrophotometer or densitometer

-

Incubator (35 ± 1°C)

-

Sterile pipettes and tips

-

Sterile saline (0.85%)

-

0.5 McFarland turbidity standard

-

Vortex mixer

-

Gradient diffusion strips (if applicable)

Preparation of Bacterial Inoculum

A standardized bacterial inoculum is critical for the accuracy and reproducibility of MIC testing.[5]

-

From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism.

-

Suspend the colonies in sterile saline.

-

Vortex thoroughly to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13).[1] A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

For the broth microdilution method, dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1] This is typically a 1:150 dilution of the 0.5 McFarland suspension.[8]

-

For the agar dilution method, the final inoculum density on the agar surface should be approximately 1 x 10⁴ CFU/spot.[1][9]

Broth Microdilution Method

This method involves preparing serial dilutions of the antibiotic in a 96-well microtiter plate.[5][10]

-

Prepare Antibiotic Stock Solution: Prepare a stock solution of Antibiotic A-130 in a suitable solvent. Further dilute the stock solution in MHB to twice the highest concentration to be tested.[11]

-

Serial Dilutions:

-

Add 100 µL of sterile MHB to all wells of a 96-well plate.

-

Add 100 µL of the 2x concentrated antibiotic solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the plate to the tenth well. Discard the final 100 µL from the tenth well.[11] The eleventh well will serve as a positive control (growth control, no antibiotic), and the twelfth well as a negative control (sterility control, no bacteria).[11]

-

-

Inoculation: Add the standardized bacterial inoculum to each well (except the sterility control) to achieve a final volume of 200 µL per well and a final bacterial concentration of 5 x 10⁵ CFU/mL.

-

Incubation: Cover the plate and incubate at 35 ± 1°C for 16-20 hours in ambient air.[7][12]

-

Reading Results: The MIC is the lowest concentration of Antibiotic A-130 that completely inhibits visible bacterial growth.[1][2] Growth is indicated by turbidity or a pellet at the bottom of the well.

Agar Dilution Method

In this method, the antibiotic is incorporated into the agar medium at various concentrations.[7][9]

-

Prepare Antibiotic-Containing Agar Plates:

-

Prepare a series of two-fold dilutions of Antibiotic A-130 at 10 times the final desired concentrations.

-

For each concentration, add 2 mL of the antibiotic dilution to 18 mL of molten MHA (kept at 45-50°C).[13] Mix well and pour into sterile petri dishes.

-

Prepare a control plate containing no antibiotic.

-

-

Inoculation: Spot-inoculate the standardized bacterial suspension (approximately 1-2 µL, containing 1 x 10⁴ CFU) onto the surface of each agar plate.[9] Allow the spots to dry before inverting the plates.

-

Incubation: Incubate the plates at 35 ± 1°C for 16-20 hours.[9]

-

Reading Results: The MIC is the lowest concentration of Antibiotic A-130 at which no bacterial growth is observed, disregarding a faint haze or one or two colonies.[1]

Gradient Diffusion Method (E-test)

The E-test utilizes a plastic strip with a predefined gradient of antibiotic concentrations.[14][15]

-

Prepare Inoculum Lawn: Dip a sterile swab into the standardized bacterial suspension (adjusted to 0.5 McFarland) and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate to create a uniform lawn of bacteria.[16]

-

Apply Gradient Strip: Aseptically place the Antibiotic A-130 E-test strip onto the agar surface.[16]

-

Incubation: Incubate the plate at 35 ± 1°C for 16-20 hours.[14]

-

Reading Results: After incubation, an elliptical zone of inhibition will form around the strip. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[15][16]

Data Presentation

The results of the MIC determination should be recorded in a clear and organized manner.

Table 1: MIC of Antibiotic A-130 against Various Bacterial Strains (µg/mL)

| Bacterial Strain | Broth Microdilution MIC | Agar Dilution MIC | Gradient Diffusion MIC |

| Staphylococcus aureus ATCC 29213 | 2 | 2 | 2 |

| Escherichia coli ATCC 25922 | 8 | 8 | 8 |

| Pseudomonas aeruginosa ATCC 27853 | 16 | 32 | 16 |

| Clinical Isolate 1 | 4 | 4 | 4 |

| Clinical Isolate 2 | >64 | >64 | >64 |

Table 2: Interpretation of MIC Results based on Clinical Breakpoints

| Bacterial Strain | MIC (µg/mL) | Breakpoint (S ≤) | Breakpoint (R >) | Interpretation |

| S. aureus ATCC 29213 | 2 | 4 | 8 | Susceptible |

| E. coli ATCC 25922 | 8 | 4 | 8 | Resistant |

| P. aeruginosa ATCC 27853 | 16 | 8 | 16 | Resistant |

| Clinical Isolate 1 | 4 | 4 | 8 | Susceptible |

| Clinical Isolate 2 | >64 | 4 | 8 | Resistant |

Note: Breakpoint values are hypothetical and should be established according to CLSI or EUCAST guidelines.[6]

Visualizations

Caption: Experimental workflow for determining the MIC of Antibiotic A-130.

Caption: Logical relationship for determining the MIC value.

References

- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 4. researchgate.net [researchgate.net]

- 5. Microbroth Dilution | MI [microbiology.mlsascp.com]

- 6. dickwhitereferrals.com [dickwhitereferrals.com]

- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. Agar dilution - Wikipedia [en.wikipedia.org]

- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. goldbio.com [goldbio.com]

- 13. youtube.com [youtube.com]

- 14. medicallabnotes.com [medicallabnotes.com]

- 15. One moment, please... [microbeonline.com]

- 16. microbenotes.com [microbenotes.com]

Application of Antibiotic A-130A in Studying Ion Transport Across Membranes

Application Notes

Introduction

Antibiotic A-130A is a member of the class of carboxylic acid ionophores, which are lipid-soluble molecules capable of transporting ions across biological and artificial membranes. Specifically, A-130A functions as a mobile ion carrier that facilitates the transport of divalent cations, with a pronounced selectivity for calcium ions (Ca²⁺). Its mechanism of action involves forming a lipid-soluble complex with the cation, diffusing across the membrane, and releasing the ion on the other side. This transport is coupled to a counter-transport of protons (H⁺), classifying A-130A as a Ca²⁺/H⁺ antiporter. This property makes A-130A a valuable tool for researchers studying the physiological roles of Ca²⁺ gradients, the function of cellular Ca²⁺ stores, and the mechanisms of ion transport.

Mechanism of Action

The ion transport mediated by A-130A is an electrically neutral process. The carboxyl group of the A-130A molecule is deprotonated in the neutral or alkaline pH environment of the cytosol or experimental buffer. Two deprotonated A-130A molecules form a stable, neutral complex with a single divalent cation, such as Ca²⁺. This complex then diffuses across the lipid bilayer. On the other side of the membrane, which is typically more acidic (e.g., within an organelle or a liposome with a pH gradient), the A-130A molecules become protonated, leading to the release of the Ca²⁺ ion. The now-protonated, neutral A-130A molecules can then diffuse back across the membrane, completing the cycle. This process effectively exchanges Ca²⁺ for H⁺ across the membrane.

Applications in Research

-

Studying Calcium Homeostasis: A-130A can be used to manipulate Ca²⁺ gradients across the membranes of various organelles, such as the sarcoplasmic reticulum (SR) and mitochondria. By inducing a controlled release of Ca²⁺ from these stores, researchers can investigate the downstream effects on cellular signaling pathways, muscle contraction, and other Ca²⁺-dependent processes.

-

Investigating the Role of Ion Gradients in Bioenergetics: As a Ca²⁺/H⁺ antiporter, A-130A can dissipate proton gradients across mitochondrial inner membranes, leading to the uncoupling of oxidative phosphorylation. This makes it a useful tool for studying the relationship between ion transport and cellular energy metabolism.

-

Model Systems for Ion Transport Studies: A-130A is frequently used in artificial membrane systems, such as liposomes and black lipid membranes, to study the fundamental principles of carrier-mediated ion transport. These simplified systems allow for precise control over experimental conditions and facilitate the quantitative analysis of transport kinetics and ion selectivity.

-

Drug Development and Screening: The ability of A-130A to modulate ion transport can be used as a reference in high-throughput screening assays for novel drug candidates targeting ion channels or transporters.

Quantitative Data

The following table summarizes the key quantitative parameters of A-130A activity based on available literature.

| Parameter | Value | Experimental System | Reference |

| Molecular Weight | 883.1 g/mol | - | |

| Typical Working Concentration | 1 - 10 µM | Various | |

| Ca²⁺ Transport Rate | 1.4 nmol Ca²⁺/mg protein | Sarcoplasmic Reticulum Vesicles | |

| Ca²⁺ Release | 50-60% of accumulated Ca²⁺ | Sarcoplasmic Reticulum Vesicles | |

| Stoichiometry (A-130A:Ca²⁺) | 2:1 | - |

Experimental Protocols

Protocol 1: Measurement of A-130A-Mediated Ca²⁺ Release from Sarcoplasmic Reticulum (SR) Vesicles

This protocol describes how to measure the release of Ca²⁺ from isolated SR vesicles using a Ca²⁺-sensitive electrode or a fluorescent Ca²⁺ indicator.

Materials:

-

Isolated SR vesicles

-

Buffer A: 100 mM KCl, 20 mM MOPS (pH 6.8), 5 mM MgCl₂

-

ATP solution (100 mM)

-

A-130A stock solution (1 mM in ethanol)

-

Ca²⁺ standard solutions

-

Ca²⁺-sensitive electrode or a fluorescent Ca²⁺ indicator (e.g., Fura-2)

-

Spectrofluorometer or ion-selective electrode setup

Procedure:

-

Vesicle Preparation: Resuspend the isolated SR vesicles in Buffer A to a final protein concentration of 1 mg/mL.

-

Calcium Loading: Add ATP to the vesicle suspension to a final concentration of 1 mM to initiate active Ca²⁺ uptake into the SR vesicles. Allow the vesicles to load with Ca²⁺ until a steady state is reached, as indicated by the stabilization of the external Ca²⁺ concentration.

-

Initiation of Ca²⁺ Release: Add a small volume of the A-130A stock solution to the vesicle suspension to achieve the desired final concentration (e.g., 1-10 µM).

-

Data Acquisition: Continuously monitor the external Ca²⁺ concentration using the Ca²⁺-sensitive electrode or the fluorescence of the Ca²⁺ indicator. A rapid increase in the external Ca²⁺ concentration indicates the release of Ca²⁺ from the SR vesicles mediated by A-130A.

-

Data Analysis: Calculate the rate of Ca²⁺ release by determining the initial slope of the Ca²⁺ concentration change over time. Express the rate in nmol Ca²⁺/mg protein/min.

Protocol 2: Measurement of A-130A-Mediated Ca²⁺/H⁺ Antiport in Liposomes

This protocol describes how to measure the coupled transport of Ca²⁺ and H⁺ by A-130A in an artificial liposome system.

Materials:

-

Pre-formed liposomes (e.g., from phosphatidylcholine) loaded with a pH-sensitive fluorescent dye (e.g., pyranine) and a high concentration of Ca²⁺ (e.g., 50 mM CaCl₂).

-

External Buffer: 150 mM KCl, 20 mM HEPES (pH 7.4).

-

A-130A stock solution (1 mM in ethanol).

-

Triton X-100 solution (10% v/v).

-

Spectrofluorometer.

Procedure:

-

Liposome Preparation: Prepare liposomes containing the pH-sensitive dye and CaCl₂. Remove any external dye and Ca²⁺ by gel filtration.

-

Baseline Measurement: Resuspend the liposomes in the external buffer and place them in a cuvette in the spectrofluorometer. Record the baseline fluorescence of the pH-sensitive dye.

-

Initiation of Transport: Add A-130A to the liposome suspension to the desired final concentration (e.g., 1 µM).

-

Data Acquisition: Monitor the change in fluorescence of the pH-sensitive dye over time. An increase in fluorescence indicates an increase in the internal pH of the liposomes, which is a result of H⁺ being transported out of the liposomes in exchange for Ca²⁺ being transported in.

-

Calibration: At the end of the experiment, add Triton X-100 to lyse the liposomes and calibrate the fluorescence signal to pH values.

-

Data Analysis: Calculate the initial rate of H⁺ efflux (and thus Ca²⁺ influx) from the change in fluorescence over time.

Visualizations

Caption: Mechanism of A-130A-mediated Ca²⁺/H⁺ antiport across a lipid membrane.

Caption: General experimental workflow for studying A-130A-mediated ion transport.

Application Notes and Protocols for Measuring the In Vitro Efficacy of Antibiotic A-130

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to established in vitro methodologies for assessing the efficacy of Antibiotic A-130 against various bacterial strains. The protocols detailed herein are foundational for preclinical antibiotic development and are designed to deliver reproducible and reliable data.

Introduction to In Vitro Efficacy Testing

In vitro antimicrobial susceptibility testing (AST) is a critical first step in the evaluation of a new antibiotic agent.[1] These methods are used to determine the concentration of an antibiotic required to inhibit or kill a specific microorganism.[2] The data generated from these assays are essential for understanding the spectrum of activity, potency, and potential clinical utility of a novel antibiotic like A-130. The primary in vitro tests include Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), Kirby-Bauer disk diffusion, and time-kill curve analysis.

Key Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay is fundamental in determining the potency of Antibiotic A-130.

Protocol: Broth Microdilution Method [3][4]

-

Preparation of Antibiotic A-130 Stock Solution: Prepare a stock solution of Antibiotic A-130 in a suitable solvent at a concentration 100 times the highest concentration to be tested.

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Inoculate a tube of sterile Mueller-Hinton Broth (MHB).

-

Incubate at 37°C until the turbidity matches a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum 1:100 in fresh MHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

-

-

Microplate Preparation:

-

Using a 96-well microtiter plate, add 100 µL of sterile MHB to wells 2 through 12.

-

Add 200 µL of the Antibiotic A-130 working solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).

-

-

Inoculation: Add 10 µL of the diluted bacterial inoculum to wells 1 through 11. The final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

Result Interpretation: The MIC is the lowest concentration of Antibiotic A-130 at which there is no visible turbidity.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[5] It is a useful metric to determine if an antibiotic is bactericidal or bacteriostatic.

-

Perform an MIC Assay: Follow the protocol for the broth microdilution MIC assay as described above.

-

Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and at least two more concentrated wells), pipette 100 µL of the suspension and spread it onto a fresh, antibiotic-free Mueller-Hinton Agar (MHA) plate.

-

Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

-

Result Interpretation: The MBC is the lowest concentration of Antibiotic A-130 that results in a 99.9% or greater reduction in the initial bacterial inoculum.[6]

Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.[7][8]

Protocol: [7]

-

Preparation of Bacterial Inoculum: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard as described in the MIC protocol.

-

Inoculation of Agar Plate:

-

Dip a sterile cotton swab into the standardized inoculum.

-

Remove excess fluid by pressing the swab against the inside of the tube.

-

Streak the swab evenly across the entire surface of a Mueller-Hinton Agar plate in three directions to ensure confluent growth.[8]

-

-

Application of Antibiotic Disks:

-

Aseptically place a paper disk impregnated with a known concentration of Antibiotic A-130 onto the surface of the agar.

-

Gently press the disk to ensure complete contact with the agar.

-

-

Incubation: Invert the plates and incubate at 37°C for 16-18 hours.

-

Result Interpretation: Measure the diameter of the zone of inhibition in millimeters. The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to standardized charts.

Time-Kill Curve Analysis

Time-kill assays provide information on the rate of bactericidal activity of an antibiotic over time.

Protocol:

-

Preparation: Prepare flasks containing MHB with various concentrations of Antibiotic A-130 (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC) and a growth control flask without the antibiotic.

-

Inoculation: Inoculate each flask with the test organism to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask. Perform serial dilutions and plate onto MHA to determine the number of viable bacteria (CFU/mL).

-

Incubation: Incubate the plates at 37°C for 18-24 hours and count the colonies.

-

Data Analysis: Plot the log₁₀ CFU/mL versus time for each antibiotic concentration. A ≥3-log₁₀ reduction in CFU/mL is indicative of bactericidal activity.

Data Presentation

Quantitative data from the in vitro efficacy assays for Antibiotic A-130 should be summarized in clear and structured tables for easy comparison.

Table 1: MIC and MBC Values of Antibiotic A-130 against Various Bacterial Strains

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Interpretation |

| Staphylococcus aureus ATCC 29213 | 1 | 2 | Bactericidal |

| Escherichia coli ATCC 25922 | 4 | 32 | Bacteriostatic |

| Pseudomonas aeruginosa ATCC 27853 | 16 | >64 | Resistant |

| Clinical Isolate 1 (Klebsiella pneumoniae) | 2 | 4 | Bactericidal |

| Clinical Isolate 2 (Enterococcus faecalis) | 8 | 16 | Bactericidal |

Table 2: Kirby-Bauer Disk Diffusion Results for Antibiotic A-130 (20 µg disk)

| Bacterial Strain | Zone of Inhibition (mm) | Interpretation (S/I/R) |

| Staphylococcus aureus ATCC 29213 | 25 | S |

| Escherichia coli ATCC 25922 | 18 | I |

| Pseudomonas aeruginosa ATCC 27853 | 10 | R |

| Clinical Isolate 1 (Klebsiella pneumoniae) | 22 | S |

| Clinical Isolate 2 (Enterococcus faecalis) | 19 | S |

Visualizations

Signaling Pathway

Caption: Bacterial peptidoglycan synthesis pathway and sites of antibiotic inhibition.

Experimental Workflows

Caption: Workflow for determining MIC and MBC of Antibiotic A-130.

Caption: Experimental workflow for time-kill curve analysis of Antibiotic A-130.

References

- 1. researchgate.net [researchgate.net]

- 2. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resistance to antibiotics targeted to the bacterial cell wall - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. Discovery of an alternative pathway of peptidoglycan biosynthesis: A new target for pathway specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hereditybio.in [hereditybio.in]

Application Notes and Protocols for Testing Antibiotic A-130

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of experimental model systems for the preclinical evaluation of Antibiotic A-130, a novel investigational agent. The described protocols and models are essential for characterizing its antimicrobial activity, pharmacokinetic/pharmacodynamic (PK/PD) profile, and preliminary safety. The following sections detail in vitro, in vivo, and in silico methodologies to guide the preclinical development of A-130.

In Vitro Model Systems

In vitro assays are fundamental for the initial characterization of an antibiotic's antimicrobial spectrum and potency.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of a new antibiotic.

Experimental Protocol: Broth Microdilution MIC Assay

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213).

-

Inoculate the colonies into a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Incubate at 35-37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum 1:100 in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microplate wells.

-

-

Preparation of Antibiotic A-130 Dilutions:

-

Prepare a stock solution of Antibiotic A-130 in a suitable solvent (e.g., sterile deionized water or DMSO).

-

Perform serial two-fold dilutions in CAMHB in a 96-well microtiter plate to achieve a range of concentrations (e.g., from 128 µg/mL to 0.06 µg/mL).

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

-

Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).

-

Incubate the plate at 35-37°C for 18-24 hours.

-

-

Data Interpretation:

-

The MIC is the lowest concentration of Antibiotic A-130 at which there is no visible growth.

-

Data Presentation: MIC of Antibiotic A-130 against Common Pathogens

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | 0.5 |

| Escherichia coli ATCC 25922 | 2 |

| Pseudomonas aeruginosa ATCC 27853 | 16 |

| Streptococcus pneumoniae ATCC 49619 | 0.125 |

Experimental Workflow: MIC Determination

Cytotoxicity Assessment

It is crucial to assess the potential toxicity of a new antibiotic to mammalian cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating cytotoxicity.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture:

-

Culture a human cell line (e.g., HeLa or HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

-

Treatment with Antibiotic A-130:

-

Prepare serial dilutions of Antibiotic A-130 in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of A-130.

-

Include a vehicle control (cells treated with the solvent used to dissolve A-130) and a positive control (a known cytotoxic agent).

-

Incubate for 24-48 hours.

-

-

MTT Assay:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell viability).

-

Data Presentation: Cytotoxicity of Antibiotic A-130

| Cell Line | Incubation Time (h) | IC₅₀ (µg/mL) |

| HeLa | 24 | >100 |

| HepG2 | 24 | >100 |

In Vivo Model Systems

In vivo models are essential for evaluating the efficacy and safety of an antibiotic in a whole-organism context.

Murine Sepsis Model

The murine sepsis model is a widely used model to assess the in vivo efficacy of new antibiotics against systemic infections.

Experimental Protocol: Murine Sepsis Model

-

Animal Acclimatization:

-

Acclimatize male or female BALB/c mice (6-8 weeks old) for at least 7 days before the experiment.

-

-

Induction of Infection:

-

Prepare a lethal dose (e.g., 1 x 10⁷ CFU/mouse) of the test bacterium (e.g., S. aureus) in saline.

-

Induce sepsis by intraperitoneal (IP) injection of the bacterial suspension.

-

-

Treatment with Antibiotic A-130:

-

At a specified time post-infection (e.g., 1-2 hours), administer Antibiotic A-130 via a clinically relevant route (e.g., intravenous or subcutaneous).

-

Include a control group treated with vehicle only.

-

Administer the treatment at specified intervals (e.g., every 12 hours) for a defined period (e.g., 3-7 days).

-

-

Monitoring and Endpoint:

-

Monitor the mice for signs of morbidity and mortality for up to 7 days.

-

The primary endpoint is survival.

-

Secondary endpoints can include bacterial load in blood and organs at specific time points.

-

Data Presentation: Efficacy of Antibiotic A-130 in Murine Sepsis Model

| Treatment Group | Dose (mg/kg) | Survival Rate (%) |

| Vehicle Control | - | 0 |

| Antibiotic A-130 | 10 | 80 |

| Antibiotic A-130 | 5 | 50 |

| Vancomycin (Control) | 10 | 70 |

In Silico Model Systems

In silico models use computational methods to predict the properties and mechanisms of action of new drugs, which can help to guide further experimental work.

Application of In Silico Models:

-

Mechanism of Action Prediction: Docking studies can be used to predict how Antibiotic A-130 might bind to its molecular target (e.g., penicillin-binding proteins or the ribosome).

-

ADME/Tox Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of A-130.

Hypothetical Signaling Pathway: Inhibition of Peptidoglycan Synthesis

The following diagram illustrates the hypothetical mechanism of action of Antibiotic A-130 as a beta-lactam, which inhibits the transpeptidase activity of Penicillin-Binding Proteins (PBPs), thus blocking the cross-linking of the peptidoglycan cell wall.

Alternative Model Systems

Galleria mellonella (Wax Moth) Larvae Model

The Galleria mellonella infection model is a cost-effective and ethically favorable alternative to mammalian models for preliminary in vivo efficacy and toxicity screening.

Hollow Fiber Infection Model (HFIM)

The HFIM is a dynamic in vitro model that can simulate human pharmacokinetic profiles, allowing for the study of PK/PD relationships and the optimization of dosing regimens.

Logical Relationship: Drug Development Pipeline

safe handling and storage procedures for Antibiotic A-130 in the lab

Introduction

Antibiotic A-130, identified as a member of the nigericin group, is effective against gram-positive bacteria.[1] As with any potent biological agent, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and to maintain the integrity of experimental outcomes. These application notes provide detailed procedures for the safe handling and storage of Antibiotic A-130 in a laboratory setting.

1. Hazard Identification and General Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves.[7][8][9][10]

-

Ventilation: Work in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.[6][7][9]

-

Hygiene: Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke in the laboratory.[3][4][7] Wash hands thoroughly before and after handling the antibiotic.[7][8]

-

Unauthorized Experiments: Never perform unauthorized experiments or work alone in the laboratory without proper authorization.[4]

2. Safe Handling Procedures

2.1. Receiving and Unpacking

Upon receipt, visually inspect the packaging for any signs of damage or leakage. It is recommended to clean the primary and secondary packaging before storage.[11] Any damaged containers should be handled with extreme caution in a designated containment area.

2.2. Preparation of Stock Solutions

When preparing stock solutions from powdered Antibiotic A-130, it is crucial to avoid the formation and inhalation of dust.[7]

-

Protocol for Reconstitution:

-

Perform all weighing and reconstitution procedures within a chemical fume hood to minimize inhalation exposure.

-

Wear appropriate PPE, including a dust mask.[8]

-

Carefully open the container to avoid creating airborne dust.

-

Use a clean, dry spatula to transfer the desired amount of powder.

-

Slowly add the solvent to the powder to prevent splashing.

-

Cap the container securely and mix by inversion or gentle vortexing until the powder is completely dissolved.

-

3. Storage Procedures

Proper storage is critical to maintain the stability and efficacy of Antibiotic A-130. Antibiotics are generally more stable as dry powders than in solution.[12]

| Form | Storage Temperature | Humidity | Light Conditions | Duration |

| Powder | -20°C | Store in a dry place | Protect from direct light | Refer to manufacturer's specifications |

| Stock Solution | -20°C or -80°C (aliquoted) | N/A | Protect from light | Up to 6 months for many antibiotics |

Note: The stability of antibiotic solutions can vary. It is best practice to prepare fresh solutions or use aliquots to avoid repeated freeze-thaw cycles. Some classes of antibiotics, like penicillins, may have shorter stability in solution.[12]

4. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.[3]

-

Minor Spills:

-

Isolate the area of the spill.[3]

-

Wearing appropriate PPE, cover the spill with absorbent material.[3]

-

Saturate the absorbent material with a suitable disinfectant (e.g., 70% ethanol or a 10% bleach solution). For bleach, subsequent neutralization may be necessary to prevent corrosion of surfaces.[11]

-

Allow a contact time of at least 15 minutes.[3]

-

Carefully collect the contaminated materials into a biohazard waste container.[3]

-

Clean the spill area again with disinfectant.

-

-

Major Spills:

-

Evacuate the area immediately.

-

Alert laboratory personnel and the designated safety officer.

-

Restrict access to the contaminated area.

-

Follow the institution's established emergency procedures for hazardous material spills.

-

5. Disposal

All waste materials contaminated with Antibiotic A-130, including used gloves, absorbent materials, and empty containers, must be disposed of as hazardous waste according to institutional and local regulations.[2]

Experimental Workflow for Handling Antibiotic A-130

Caption: General laboratory workflow for the safe handling and preparation of Antibiotic A-130.

Spill Response Protocol

References

- 1. Antibiotic A-130, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. cdc.gov [cdc.gov]

- 4. ucblueash.edu [ucblueash.edu]

- 5. osha.gov [osha.gov]

- 6. une.edu [une.edu]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. liofilchem.com [liofilchem.com]

- 9. carlroth.com [carlroth.com]

- 10. safety.duke.edu [safety.duke.edu]

- 11. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing Antibiotic A-130 Production from Streptomyces hygroscopicus

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of Antibiotic A-130, a nigericin-group polyether antibiotic, from Streptomyces hygroscopicus fermentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the fermentation of S. hygroscopicus for Antibiotic A-130 production.

Q1: My S. hygroscopicus culture is growing well (high biomass), but the yield of Antibiotic A-130 is consistently low. What are the likely causes and solutions?

A1: Low antibiotic production despite good cell growth is a common issue in Streptomyces fermentations and can be attributed to several factors:

-

Suboptimal Fermentation Medium: The composition of your culture medium is critical. While the strain may utilize certain nutrients for biomass production, they may not be ideal for inducing secondary metabolite (antibiotic) synthesis.

-

Solution: Review and optimize your medium composition. For S. hygroscopicus, glycerol and arginine have been identified as effective carbon and nitrogen sources, respectively, for antibiotic production.[1] Consider performing a medium optimization study using a one-factor-at-a-time (OFAT) or a statistical design of experiments (DoE) approach like Plackett-Burman and Box-Behnken designs to identify key nutritional components and their optimal concentrations.[2][3]

-

-

Incorrect Fermentation Parameters: Physical parameters such as pH, temperature, and dissolved oxygen levels play a crucial role in antibiotic biosynthesis.

-

Solution: Ensure your fermentation parameters are optimal for Antibiotic A-130 production. For a strain of S. hygroscopicus, a pH of 7.0 and a temperature of 30°C were found to be optimal for antibiotic production.[1] Agitation and aeration rates should be sufficient to maintain adequate dissolved oxygen, as Streptomyces are aerobic bacteria.[2]

-

-

Repression of Biosynthesis: The presence of readily metabolizable substrates can sometimes repress the genes responsible for antibiotic production.

-

Solution: Investigate the effect of different carbon sources. For some Streptomyces species, slowly metabolized sugars or complex carbohydrates can be more effective for antibiotic production than glucose.

-

-

Strain Degeneration: Repeated subculturing of Streptomyces can sometimes lead to a decrease in antibiotic production capabilities.

-

Solution: It is advisable to go back to a cryopreserved stock of the original high-producing strain. Maintain a well-managed cell bank to avoid this issue.

-

Q2: I'm observing significant mycelial pellet formation in my liquid culture, which seems to be affecting the fermentation process. How can I control this?

A2: Mycelial morphology is a key factor in Streptomyces fermentations. While small, loose pellets can be beneficial, large, dense pellets can lead to mass transfer limitations, hindering nutrient uptake and oxygen availability, ultimately reducing antibiotic yield.

-

Solution:

-

Mechanical Shearing: Modifying the agitation speed can help control pellet size. Higher shear forces can break up large pellets, but excessive shear can damage the mycelia.

-

Inoculum Preparation: The preparation of the seed culture can influence the morphology in the production fermenter. Using a more dispersed seed culture can lead to a more filamentous growth form.

-

Medium Composition: The addition of certain polymers or microparticles to the medium can sometimes promote a more dispersed mycelial growth.

-

Genetic Modification: For long-term strain improvement, consider morphological engineering. Overexpression of genes like ssgA has been shown to induce mycelial fragmentation and improve growth and product formation in some Streptomyces species.

-

Q3: How can I rationally improve the yield of Antibiotic A-130 through genetic engineering?

A3: Metabolic engineering offers a targeted approach to enhance antibiotic production.

-

Overexpression of Pathway-Specific Regulatory Genes: The biosynthesis of antibiotics is often controlled by cluster-situated regulatory genes. For nigericin, the regulatory gene nigR has been identified as a positive regulator.[4][5][6]

-

Solution: Overexpressing nigR in your S. hygroscopicus strain could significantly increase the transcription of the entire A-130 biosynthetic gene cluster, leading to higher yields.[6]

-

-